![molecular formula C9H9N B14395983 7-Methyl-7H-cyclopenta[B]pyridine CAS No. 89945-38-0](/img/structure/B14395983.png)
7-Methyl-7H-cyclopenta[B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-7H-cyclopenta[B]pyridine is a heterocyclic compound that belongs to the family of cyclopenta[B]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7H-cyclopenta[B]pyridine typically involves the annulation of the pyridine ring to substituted cyclopentanone or its enamine . One common method is the multicomponent condensation reaction, which includes malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction proceeds through several steps, including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-7H-cyclopenta[B]pyridine undergoes various chemical reactions, including:
Oxidation: Direct oxidation using catalysts like Mn(OTf)2 and oxidants such as t-BuOOH.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve alkylating agents and can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkylating agents like benzyl chloride and 1,2-dibromoethane.
Major Products Formed:
Oxidation: 6,7-dihydro-5H-cyclopenta[B]pyridin-5-one analogues.
Substitution: Various thioesters and carbonitrile derivatives.
Scientific Research Applications
7-Methyl-7H-cyclopenta[B]pyridine and its derivatives have shown potential in several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-7H-cyclopenta[B]pyridine involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . Additionally, its role as a calcium channel antagonist involves the inhibition of calcium ion influx, which can modulate various cellular processes .
Comparison with Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile
- 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile
- 2-Methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile
Uniqueness: 7-Methyl-7H-cyclopenta[B]pyridine stands out due to its unique structural features and diverse reactivity. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
89945-38-0 |
|---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
7-methyl-7H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C9H9N/c1-7-4-5-8-3-2-6-10-9(7)8/h2-7H,1H3 |
InChI Key |
XPQDFPUUVFXFJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


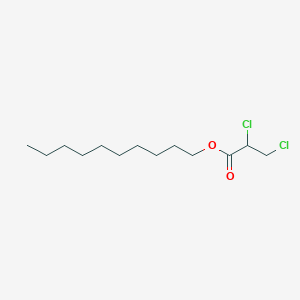
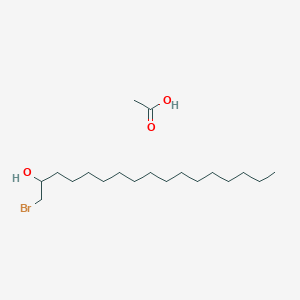

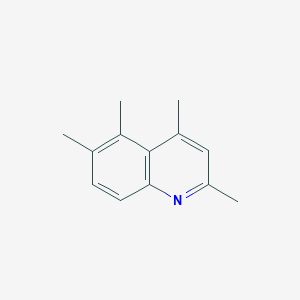
![N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14395914.png)
![N,N-Dimethyl-N'-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide](/img/structure/B14395918.png)
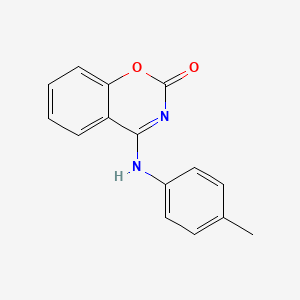

![Benzoic acid, 2-[(1-chloro-2-ethoxy-2-oxoethylidene)hydrazino]-](/img/structure/B14395926.png)
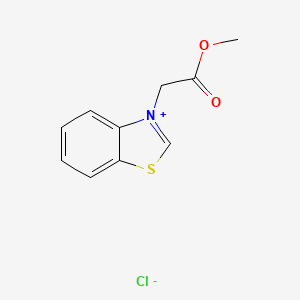
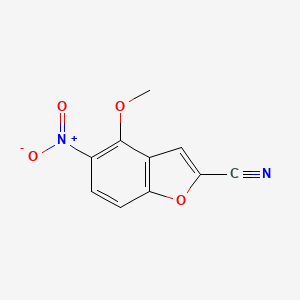
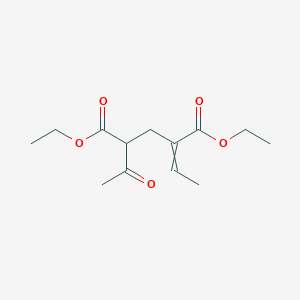

![3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid](/img/structure/B14395967.png)
